(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid and 3-methoxybenzoic acid.
Reduction: Formation of 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)propan-1-one.
Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chloro-substituted compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be mediated through interactions with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Comparison:
- (2E)-1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity.
- (2E)-1-(4-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a chlorine substituent, which can enhance its electrophilic aromatic substitution reactions.
- (2E)-1-(4-Methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a methyl group, which can affect its steric and electronic properties.
- (2E)-1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a hydroxy group, which can participate in hydrogen bonding and influence its solubility and reactivity.
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-16-10-8-15(9-11-16)18(19)12-7-14-5-4-6-17(13-14)20-2/h4-13H,3H2,1-2H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPQXABAYAKUJH-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417313 | |
Record name | ZINC05068494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-50-2 | |
Record name | ZINC05068494 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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